N-(2,6-dimethylphenyl)-2-ethoxybenzamide
Description
N-(2,6-Dimethylphenyl)-2-ethoxybenzamide is an aromatic amide compound characterized by a benzamide core substituted with an ethoxy group at the ortho position and a 2,6-dimethylphenyl moiety attached via an amide linkage. This structural arrangement confers unique physicochemical properties, making it a subject of interest in synthetic chemistry and materials science.
Properties
Molecular Formula |
C17H19NO2 |
|---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-ethoxybenzamide |
InChI |
InChI=1S/C17H19NO2/c1-4-20-15-11-6-5-10-14(15)17(19)18-16-12(2)8-7-9-13(16)3/h5-11H,4H2,1-3H3,(H,18,19) |
InChI Key |
BHWAWVRXEWKXKL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C)C |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=C(C=CC=C2C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position Isomer: N-(2,6-Dimethylphenyl)-4-ethoxybenzamide
The para-substituted isomer, N-(2,6-dimethylphenyl)-4-ethoxybenzamide (CAS 346692-86-2), shares the same molecular formula (C₁₇H₁₉NO₂) and weight (269.34 g/mol) but differs in the ethoxy group’s position. Key distinctions include:
- Synthesis : The para isomer’s synthesis involves coupling 4-ethoxybenzoic acid derivatives with 2,6-dimethylaniline. In contrast, the ortho isomer may require tailored conditions to address steric hindrance at the ortho position .
- Crystallinity : Para-substituted analogs often exhibit higher symmetry, leading to enhanced crystallinity and melting points compared to ortho isomers.
- Applications : The para isomer is documented as a synthetic intermediate, whereas the ortho variant’s applications remain less explored but could involve specialized catalysis or polymer chemistry .
Halogen-Substituted Analogs: Chlorinated Benzamides
Compounds like 2-chloro-N-(2,6-dichlorophenyl)ethanamine () highlight the impact of halogen substituents:
Bioactive Analogs: Pesticide Derivatives
- Metalaxyl and Benalaxyl (): These pesticides feature a 2,6-dimethylphenyl group but substitute the benzamide with methoxyacetyl or phenylacetyl groups. The ethoxy group in N-(2,6-dimethylphenyl)-2-ethoxybenzamide may offer distinct lipophilicity, affecting bioavailability and environmental persistence .
- Glycinexylidide (): This compound (C₁₀H₁₄N₂O) replaces the ethoxybenzamide with an aminoacetamide group, enabling applications as a local anesthetic. The ethoxy group’s bulkiness may reduce metabolic degradation compared to glycinexylidide’s amino moiety .
Data Table: Key Structural and Functional Comparisons
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